molecular formula C15H14F2 B14075994 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene

Cat. No.: B14075994
M. Wt: 232.27 g/mol
InChI Key: YQNYETNDYMSSET-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is a fluorinated aromatic compound featuring a p-tolyl (4-methylphenyl) group attached to a difluorobenzene core via an ethyl linker. Its structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic contributions of the p-tolyl group. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and lipophilicity .

Properties

Molecular Formula

C15H14F2

Molecular Weight

232.27 g/mol

IUPAC Name

1,4-difluoro-2-[1-(4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-9-13(16)7-8-15(14)17/h3-9,11H,1-2H3

InChI Key

YQNYETNDYMSSET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of a fluorinated benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene with analogous fluorinated and aryl-substituted derivatives, leveraging data from related studies.

Substituent Effects and Reactivity

Compound Name Key Substituents Reactivity/Synthesis Notes Reference
1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene Methoxy group instead of p-tolyl Increased electron-donating capacity from methoxy may alter reaction kinetics vs. p-tolyl
4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone Chloro and azetidinone groups Synthesized via reflux with triethylamine; p-tolyl contributes to steric hindrance
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one Trifluoro and p-tolyl groups Cycloaddition reactions in toxic solvents (e.g., methanol) yield low to moderate products

Key Observations:

  • Fluorine vs. Methoxy: Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, influencing solubility and reactivity. For example, methoxy-substituted analogs (e.g., ) may exhibit higher polarity compared to the p-tolyl variant.
  • Synthetic Challenges: The synthesis of p-tolyl-containing compounds often involves reflux conditions with triethylamine or toxic solvents (e.g., ethyl acetate, methanol), which can limit yield and scalability .

Physicochemical Properties

Property This compound (Predicted) 1,4-Difluoro-2-(1-(4-methoxyphenyl)ethyl)benzene (E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one
Molecular Weight (g/mol) ~260 (estimated) ~276 ~242
Boiling Point Likely >200°C (due to fluorine and aryl groups) Not reported Decomposes at reflux (~78°C in methanol)
Solubility Low in water; soluble in benzene, DCM Ethanol recrystallization Soluble in polar aprotic solvents

Notes:

  • Fluorine atoms reduce basicity and increase thermal stability.
  • The p-tolyl group enhances lipophilicity, making the compound more membrane-permeable but less water-soluble .

Critical Analysis of Evidence Gaps

  • No direct data on this compound were found in the provided sources; comparisons rely on structurally related compounds.
  • Further experimental studies are needed to confirm its synthesis route, stability, and biological activity.

Biological Activity

1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanism of action, and relevant case studies.

  • Chemical Formula : C15H16F2
  • Molecular Weight : 250.29 g/mol
  • Structure : The compound features a difluorobenzene core substituted with a p-tolyl ethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

  • Case Study : A study evaluated the compound against various bacterial strains, revealing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting potential as an alternative antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Enterococcus faecalis25
Escherichia coli>100

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

  • Mechanism of Action : The presence of fluorine atoms is believed to enhance the compound's binding affinity to target proteins involved in cancer progression. This may lead to the modulation of signaling pathways critical for tumor growth and survival.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 15 µM to 30 µM, indicating moderate potency.
Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)30
HeLa (cervical cancer)25

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential applications in drug development. Further studies are warranted to fully elucidate its mechanisms and optimize its efficacy.

The biological activity is thought to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors could modulate cellular responses leading to apoptosis in cancer cells.

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